molecular formula C19H18N4O3 B11624962 1-(3,4-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

1-(3,4-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

Cat. No.: B11624962
M. Wt: 350.4 g/mol
InChI Key: KUQYFNDPLPCVKG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of triazolobenzimidazoles. This compound is characterized by the presence of a dimethoxyphenyl group and a triazolobenzimidazole moiety, connected via an ethanone linker. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone typically involves the following steps:

  • Formation of the Triazolobenzimidazole Core: : The triazolobenzimidazole core can be synthesized by reacting 2-methylbenzimidazole with hydrazine hydrate and an appropriate aldehyde under reflux conditions. This reaction forms the triazole ring fused to the benzimidazole structure.

  • Attachment of the Ethanone Linker: : The ethanone linker is introduced by reacting the triazolobenzimidazole core with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

  • Introduction of the Dimethoxyphenyl Group: : The final step involves the introduction of the 3,4-dimethoxyphenyl group through a Friedel-Crafts acylation reaction. This is achieved by reacting the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-(1H-benzimidazol-2-yl)ethanone: Similar structure but lacks the triazole ring.

    1-(3,4-Dimethoxyphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone: Similar structure but with a different substitution pattern on the benzimidazole ring.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone is unique due to the presence of both the triazole and benzimidazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone

InChI

InChI=1S/C19H18N4O3/c1-12-20-19-22(14-6-4-5-7-15(14)23(19)21-12)11-16(24)13-8-9-17(25-2)18(10-13)26-3/h4-10H,11H2,1-3H3

InChI Key

KUQYFNDPLPCVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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